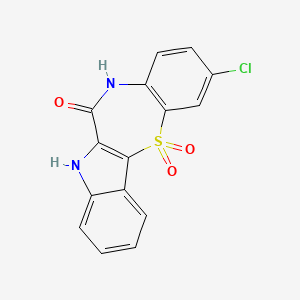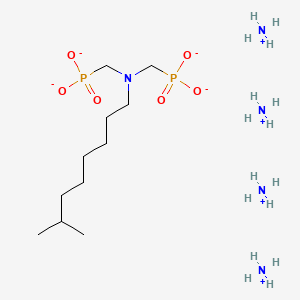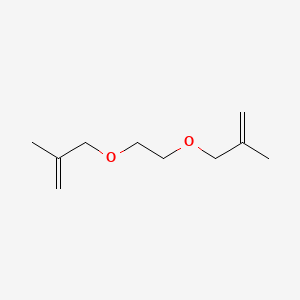
3,3'-(1,2-Ethanediylbis(oxy))bis(2-methylpropene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(1,2-Ethanediylbis(oxy))bis(2-methylpropene): is an organic compound with the molecular formula C10H18O2 . It is a type of ether, characterized by the presence of two ether linkages in its structure. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,2-Ethanediylbis(oxy))bis(2-methylpropene) typically involves the reaction of ethylene glycol with 3-chloro-2-methylpropene under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl groups of ethylene glycol attack the electrophilic carbon atoms of 3-chloro-2-methylpropene, resulting in the formation of the ether linkages .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield. Catalysts such as sodium hydroxide or potassium hydroxide are often used to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the ether linkages are cleaved to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols by breaking the ether bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or are employed under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,3’-(1,2-Ethanediylbis(oxy))bis(2-methylpropene) is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of ethers on biological systems. It can also serve as a model compound for understanding the behavior of more complex ethers in biological environments.
Medicine: While not directly used as a drug, this compound’s derivatives may have potential applications in medicinal chemistry. Researchers can modify its structure to develop new pharmaceuticals with desired properties.
Industry: Industrially, this compound is used in the production of polymers and resins. Its ability to form stable ether linkages makes it an important component in the manufacture of high-performance materials.
Wirkmechanismus
The mechanism of action of 3,3’-(1,2-Ethanediylbis(oxy))bis(2-methylpropene) involves its ability to form stable ether linkages. These linkages can interact with various molecular targets, such as enzymes or receptors, depending on the specific application. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in both biological and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Ethylene glycol dimethyl ether: Similar in structure but with methyl groups instead of 2-methylpropene groups.
Diethylene glycol dimethyl ether: Contains an additional ethylene glycol unit.
1,2-Diphenoxyethane: Similar ether linkages but with phenyl groups instead of 2-methylpropene groups.
Uniqueness: What sets 3,3’-(1,2-Ethanediylbis(oxy))bis(2-methylpropene) apart is its specific combination of ether linkages and 2-methylpropene groups. This unique structure imparts distinct chemical properties, making it particularly useful in certain industrial and research applications.
Eigenschaften
CAS-Nummer |
50975-38-7 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-methyl-3-[2-(2-methylprop-2-enoxy)ethoxy]prop-1-ene |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-11-5-6-12-8-10(3)4/h1,3,5-8H2,2,4H3 |
InChI-Schlüssel |
XTGIWPVOMMMMJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)COCCOCC(=C)C |
Verwandte CAS-Nummern |
55583-69-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


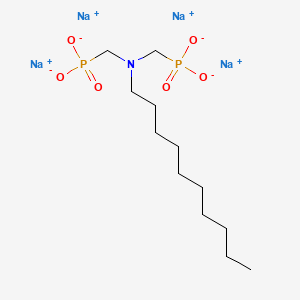

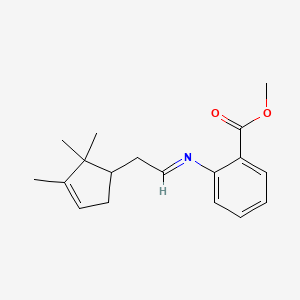
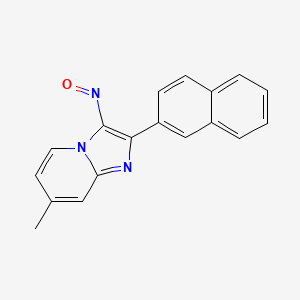
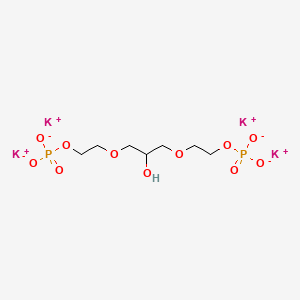
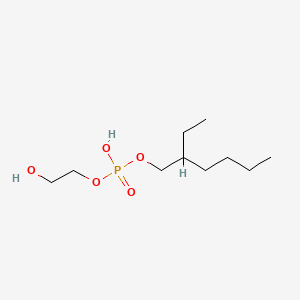
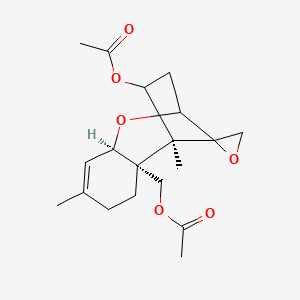

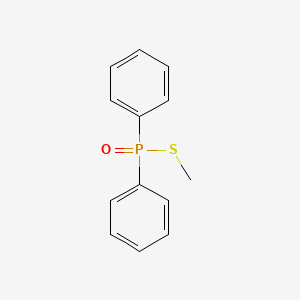
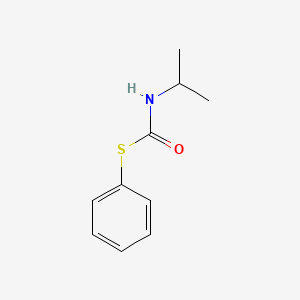

![1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol](/img/structure/B12675323.png)
